L-Carnitine-d3 Chloride

Description

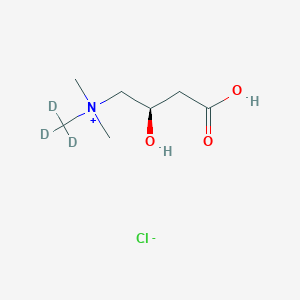

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-QKBJTWEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745953 | |

| Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350818-62-1 | |

| Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350818-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in Quantitative Analysis Utilizing L Carnitine D3 Chloride

Principles of Stable Isotope Dilution Mass Spectrometry in Metabolomics

Stable isotope dilution mass spectrometry (SID-MS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled compound as an internal standard. This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). When a known amount of the labeled standard is added to a sample, it behaves identically to the endogenous analyte throughout sample preparation and analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as this ratio is unaffected by variations in sample extraction efficiency or instrument response.

Isotopic Purity and Chemical Characterization for Research Applications

For L-Carnitine-d3 Chloride to be effective as an internal standard, its isotopic and chemical purity must be rigorously characterized. Commercially available this compound typically boasts a high isotopic enrichment, often exceeding 98 or 99 atom % D. cdnisotopes.com This high level of deuteration ensures that its mass is sufficiently distinct from the unlabeled L-Carnitine, minimizing signal overlap and enhancing analytical accuracy. The 'd3' designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms, resulting in a mass shift of +3.

The chemical purity is equally critical and is often confirmed to be ≥99% through various analytical techniques. The compound is a crystalline solid and its identity is confirmed by its formal chemical name, (R)-3-carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium, monochloride, and its unique CAS number, 350818-62-1. caymanchem.comglpbio.com This meticulous characterization ensures that the internal standard does not introduce interfering contaminants and behaves predictably during analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | (R)-3-carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium, monochloride | caymanchem.comglpbio.com |

| CAS Number | 350818-62-1 | caymanchem.comglpbio.com |

| Molecular Formula | C₇H₁₃D₃NO₃·Cl | caymanchem.comglpbio.com |

| Formula Weight | 200.7 | caymanchem.comglpbio.com |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% | |

| Appearance | Crystalline solid | caymanchem.comcaymanchem.com |

| Mass Shift | M+3 |

Role of this compound as an Internal Standard in Mass Spectrometry

This compound is widely employed as an internal standard for the quantification of L-carnitine and its derivatives by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.comlabchem.com.my Its structural similarity to the endogenous L-carnitine ensures that it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's source. This co-behavior is crucial for correcting for any analyte loss during sample preparation and for variations in instrument performance, thereby leading to highly reliable and reproducible quantitative results.

The use of a deuterated internal standard like this compound is particularly advantageous in complex biological matrices where matrix effects can significantly impact the accuracy of quantification. core.ac.uk These matrix effects, which can cause ion suppression or enhancement, affect both the analyte and the internal standard to a similar degree, allowing for their effects to be normalized. This makes this compound an essential tool for the accurate measurement of carnitines in various research samples. targetmol.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods

The development and validation of robust analytical methods are critical for the reliable quantification of metabolites. This compound has been instrumental in the creation of sensitive and specific LC-MS/MS and GC-MS methods for the analysis of carnitines.

Quantification of Free L-Carnitine in Research Samples

LC-MS/MS has become the method of choice for the quantification of free L-carnitine in various research samples due to its high sensitivity and specificity. In these methods, this compound is added to the samples at the beginning of the workflow. core.ac.uk After protein precipitation and extraction, the sample is injected into the LC-MS/MS system. The chromatographic step separates L-carnitine from other sample components, and the tandem mass spectrometer provides two levels of mass filtering (precursor ion and product ion), which greatly enhances selectivity. The ratio of the peak area of endogenous L-carnitine to that of this compound is then used to calculate the concentration of L-carnitine in the original sample. core.ac.uk This approach has been successfully applied to determine L-carnitine levels in a variety of research contexts. targetmol.com

Quantification of Acylcarnitine Profiles in Diverse Research Matrices

Beyond free L-carnitine, the analysis of acylcarnitine profiles is crucial for investigating fatty acid metabolism and diagnosing certain metabolic disorders. restek.com Acylcarnitines are esters of carnitine and fatty acids of varying chain lengths.

The quantification of short-chain acylcarnitines is particularly important as their levels can be indicative of specific metabolic pathways and dysregulations. mdpi.com Deuterated analogs of these short-chain acylcarnitines, often synthesized with a deuterated acyl group or a deuterated carnitine backbone, serve as internal standards for their respective unlabeled counterparts. For instance, Acetyl-d3-L-carnitine, Propionyl-L-carnitine-d3, Butyryl-L-carnitine-d3, Isobutyryl-L-carnitine-d3, and Valeryl-L-carnitine-d3 are used to accurately quantify their corresponding endogenous forms. caymanchem.comlumiprobe.comnih.govcaymanchem.com

The use of these stable isotope-labeled internal standards in LC-MS/MS methods allows for the simultaneous and accurate quantification of multiple short-chain acylcarnitines in a single analytical run. nih.gov This multiplexing capability is highly efficient and provides a comprehensive snapshot of the short-chain acylcarnitine profile. The chromatographic separation of isobaric species, such as butyrylcarnitine (B1668139) and isobutyrylcarnitine, is a critical aspect of these methods to ensure accurate differential diagnosis and research findings. mdpi.com

Table 2: Examples of Deuterated Internal Standards for Short-Chain Acylcarnitine Analysis

| Deuterated Internal Standard | Analyte | Application | Source |

| Acetyl-d3-L-carnitine hydrochloride | Acetyl-L-carnitine | Quantification by MS | |

| Propionyl-L-carnitine-d3 (chloride) | Propionyl-L-carnitine | Internal standard for GC- or LC-MS | broadpharm.com |

| Butyryl-L-carnitine-(N-methyl-d3) | Butyryl-L-carnitine | Quantification by GC-MS or LC-MS/MS | lumiprobe.com |

| Isobutyryl-L-carnitine-d3 (chloride) | Isobutyryl-L-carnitine | Internal standard for GC- or LC-MS | caymanchem.com |

| Valeryl-L-carnitine-d3 (chloride) | Valeryl-L-carnitine | Internal standard for quantification | caymanchem.com |

Medium-Chain Acylcarnitine Analysis (e.g., Octanoyl-d3, Decanoyl-d3)

The use of deuterium-labeled internal standards is a cornerstone of accurate quantitative analysis of medium-chain acylcarnitines (MCACs) by mass spectrometry. L-Carnitine-d3 labeled compounds, such as Octanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d3, are instrumental for these applications. caymanchem.comcaymanchem.combroadpharm.com These labeled analogs serve as ideal internal standards because they share near-identical physicochemical properties with their corresponding endogenous, non-labeled counterparts, but are distinguishable by their higher mass. This allows for precise correction of variations that can occur during sample preparation and analysis.

Octanoyl-L-carnitine-d3 is specifically designed for use as an internal standard in the quantification of octanoyl-L-carnitine via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combroadpharm.com Similarly, Decanoyl-L-carnitine-d3 is employed as an internal standard for the quantification of decanoyl-L-carnitine. caymanchem.combroadpharm.com The stability of these deuterated standards is a key advantage; for instance, octanoyl-L-carnitine has been shown not to undergo hydrolysis in blood or during sample preparation when used as a standard. caymanchem.com In metabolic research, these standards are invaluable for studying disorders related to fatty acid oxidation. For example, elevated plasma levels of octanoyl-L-carnitine have been observed in certain patient populations, highlighting the importance of accurate measurement. caymanchem.com

A common analytical approach involves spiking biological samples, such as plasma or urine, with a known amount of the deuterated internal standard. nih.govbevital.no Following extraction and analysis by LC-MS/MS, the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard is used to calculate the concentration of the endogenous acylcarnitine. bevital.no This ratiometric method effectively mitigates matrix effects and improves the accuracy and precision of the quantification. core.ac.uk

Table 1: Applications of Deuterated Medium-Chain Acylcarnitines in Quantitative Analysis

| Deuterated Compound | Application | Analytical Technique(s) |

|---|---|---|

| Octanoyl-L-carnitine-d3 | Internal standard for octanoyl-L-carnitine quantification. caymanchem.combroadpharm.com | GC-MS, LC-MS caymanchem.combroadpharm.com |

| Decanoyl-L-carnitine-d3 | Internal standard for decanoyl-L-carnitine quantification. caymanchem.combroadpharm.com | GC-MS, LC-MS caymanchem.combroadpharm.com |

| Hexanoyl-L-carnitine-d3 | Internal standard for hexanoyl-L-carnitine quantification. caymanchem.com | GC-MS, LC-MS caymanchem.com |

| Isobutyryl-L-carnitine-d3 | Internal standard for isobutyryl-L-carnitine quantification. caymanchem.com | GC-MS, LC-MS caymanchem.com |

Long-Chain Acylcarnitine Analysis (e.g., Octadecanoyl-d3)

The quantitative analysis of long-chain acylcarnitines (LCACs) is critical for the diagnosis and monitoring of various metabolic disorders. lumiprobe.com Similar to medium-chain acylcarnitines, deuterated forms of LCACs, such as Octadecanoyl-L-carnitine-d3 chloride (also known as Stearoyl-L-carnitine-d3 chloride), are indispensable as internal standards for quantification by GC-MS or LC-MS. lumiprobe.comcaymanchem.com

Octadecanoyl-L-carnitine-d3 is a deuterated derivative of stearoyl-L-carnitine and is used to accurately measure its endogenous levels. lumiprobe.com Furthermore, it can also be suitable for the determination of other related long-chain acylcarnitines like Oleoyl-L-carnitine, Linoleoyl-L-carnitine, and their hydroxylated forms. lumiprobe.com The use of such internal standards is crucial for investigating metabolic diseases such as carnitine palmitoyltransferase (CPT) I and II deficiencies, carnitine-acylcarnitine translocase (CACT) deficiency, and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. lumiprobe.com

The analytical workflow for LCACs mirrors that for MCACs, where a known quantity of the deuterated standard is added to the biological sample prior to extraction and analysis. This ensures that any variability introduced during the sample preparation or instrumental analysis is accounted for, leading to reliable and reproducible results. For instance, Myristoyl-L-carnitine-d3 is used as an internal standard for the quantification of myristoyl-L-carnitine, which has been found at altered levels in patients with chronic fatigue syndrome and end-stage renal disease. bertin-bioreagent.com

Table 2: Examples of Deuterated Long-Chain Acylcarnitines and Their Applications

| Deuterated Compound | Application | Associated Metabolic Conditions |

|---|---|---|

| Octadecanoyl-L-carnitine-d3 | Internal standard for stearoyl-L-carnitine and other C18 acylcarnitines. lumiprobe.com | CPT I & II deficiency, CACT deficiency, LCHAD deficiency lumiprobe.com |

| Oleoyl-L-carnitine-d3 | Internal standard for oleoyl-L-carnitine quantification. caymanchem.com | Chronic kidney disease, end-stage renal disease caymanchem.com |

| Myristoyl-L-carnitine-d3 | Internal standard for myristoyl-L-carnitine quantification. bertin-bioreagent.com | Chronic fatigue syndrome, end-stage renal disease bertin-bioreagent.com |

| Nonadecanoyl-L-carnitine-d3 | Used in lipid metabolism studies. evitachem.com | Not specified |

Optimization of Sample Preparation Techniques for Deuterated Carnitines in Research

The accuracy of quantitative analysis of acylcarnitines heavily relies on the efficiency and reproducibility of the sample preparation method. Several techniques are employed to extract and purify deuterated and endogenous carnitines from complex biological matrices like plasma, urine, and tissue.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of acylcarnitines. nih.govnih.gov SPE cartridges, such as those with cation exchange or zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) stationary phases, are effective in selectively retaining and eluting carnitines. nih.govgoettingen-research-online.de For instance, a method using online SPE coupled with HPLC-tandem mass spectrometry has been developed for the quantification of carnitine and various acylcarnitines in plasma. nih.gov This approach demonstrated high recoveries of between 98% and 105%. nih.govcore.ac.uk In another study, after the addition of deuterated internal standards, acylcarnitines in serum or urine were successfully extracted using an SPE cartridge. nih.gov

Protein Precipitation (PPT): This is a simpler and often faster method for removing proteins from biological samples. phenomenex.com A common approach involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the sample, which denatures and precipitates the proteins. bevital.noresearchgate.net For example, a methanolic protein precipitation step is used to extract carnitine after spiking the sample with a deuterated internal standard. researchgate.netnih.gov While straightforward, care must be taken as this method can sometimes be less clean than SPE, potentially leading to more significant matrix effects in the subsequent LC-MS analysis. core.ac.uk

Chemical Derivatization Strategies: Derivatization can be employed to improve the chromatographic and mass spectrometric properties of acylcarnitines. meliomics.com For instance, derivatizing the carboxyl group can enhance sensitivity in LC-MS analysis. nih.govresearchgate.net One such strategy involves the use of 3-nitrophenylhydrazine (B1228671) (3NPH), which has been shown to increase the signal intensity of acylcarnitines and lead to a more predictable elution profile on a reversed-phase column. nih.gov Chemical isotope labeling (CIL) is another advanced derivatization strategy where samples and standards are labeled with light and heavy isotopic reagents, respectively, allowing for accurate relative and absolute quantification. meliomics.com

Table 3: Comparison of Sample Preparation Techniques for Deuterated Carnitines

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning of analytes between a solid phase and a liquid phase. acs.org | High selectivity and recovery, cleaner extracts. nih.govnih.gov | Can be more time-consuming and expensive than PPT. |

| Protein Precipitation (PPT) | Use of solvents or salts to precipitate proteins from a sample. phenomenex.com | Simple, fast, and cost-effective. bevital.noresearchgate.net | May result in less clean extracts and potential matrix effects. core.ac.uk |

| Chemical Derivatization | Chemical modification of the analyte to improve analytical properties. meliomics.com | Enhanced sensitivity and chromatographic performance. nih.gov | Can add complexity to the workflow and may not be necessary for all analyses. restek.com |

Integration with Advanced Analytical Platforms in Preclinical Research

The utility of L-carnitine-d3 and its acylated derivatives extends to their integration with sophisticated analytical platforms in preclinical research, providing deeper insights into metabolic processes.

Spatial Metabolomics: Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of metabolites, including acylcarnitines, within tissue sections. nih.gov By developing MSI methods with wide carnitine coverage, researchers can investigate the spatial alterations of these compounds in diseases like cancer. nih.gov For instance, an MSI-based metabolomic strategy has been used to visualize the reprogramming of carnitine metabolism in breast cancer tissues, revealing significant alterations in L-carnitine and short-chain acylcarnitines. nih.gov The integration of deuterated standards in such studies is crucial for method validation and can aid in the semi-quantitative spatial analysis of these metabolites. A spatial metabolomics platform combining MSI with surface sampling capillary electrophoresis-mass spectrometry (SS-CE-MS) has been developed, where deuterated carnitine standards like L-carnitine HCl (methyl-d3) and octadecanoyl (18,18,18-d3)-L-carnitine were used. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quantitative analysis of acylcarnitines compared to MS, NMR spectroscopy offers a non-destructive and highly structural informative approach. Deuterated compounds, including L-carnitine-d3, can be valuable in NMR-based metabolic studies. The deuterium label can be used to trace metabolic pathways and fluxes. Although direct detection of the deuterium signal is less sensitive, the absence of proton signals at the deuterated positions in ¹H NMR spectra can simplify complex spectra and aid in the identification and quantification of specific metabolites in mixtures.

The incorporation of stable isotopes like deuterium in drug molecules and metabolic tracers is a growing area of interest. medchemexpress.commedchemexpress.com Deuteration can potentially influence the pharmacokinetic and metabolic profiles of compounds, a factor that is also considered in advanced research applications. medchemexpress.commedchemexpress.com

Table 4: Advanced Analytical Platforms and the Role of Deuterated Carnitines

| Analytical Platform | Application in Preclinical Research | Role of Deuterated Carnitines |

|---|---|---|

| Spatial Metabolomics (MSI) | Visualization of the spatial distribution of acylcarnitines in tissues to study metabolic reprogramming in diseases like cancer. nih.gov | Used as standards for method development and validation, and to aid in the spatial mapping of carnitine metabolism. diva-portal.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive analysis of metabolic pathways and fluxes. | Can serve as tracers in metabolic studies and simplify complex ¹H NMR spectra for metabolite identification. |

Applications of L Carnitine D3 Chloride in Metabolic Flux and Pathway Elucidation Studies

Tracing Fatty Acid Metabolism in Cellular and Animal Models

The fundamental role of L-carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation for energy production. caymanchem.commedchemexpress.commedchemexpress.comnih.gov L-Carnitine-d3 chloride is instrumental in studying the dynamics of this process in both cellular and whole-animal models.

Mitochondrial fatty acid oxidation (FAO) is a critical energy-producing pathway. L-carnitine is essential for this process, acting as a shuttle for long-chain fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to their acyl-CoA esters. caymanchem.comgoogle.com The transport mechanism, known as the carnitine shuttle, involves two key enzymes: carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT-II) on the inner mitochondrial membrane. nih.gov

By introducing this compound into a biological system, researchers can trace the flux of fatty acids through this pathway. The labeled carnitine participates in the shuttle, accepting a fatty acyl group from acyl-CoA to form a deuterated acylcarnitine ester. This molecule is then transported into the mitochondrial matrix, where the fatty acyl group is transferred back to CoA for β-oxidation. nih.gov Using LC-MS, scientists can monitor the appearance of d3-labeled acylcarnitines, providing a direct measure of the rate of fatty acid transport and subsequent oxidation. glpbio.com This technique allows for the investigation of FAO under various physiological and pathological conditions, including inborn errors of metabolism where these pathways are compromised. medchemexpress.commedchemexpress.com

Table 1: Key Enzymes in the L-Carnitine Dependent Fatty Acid Shuttle

| Enzyme | Location | Function |

| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Catalyzes the transfer of a long-chain fatty acyl group from Coenzyme A to L-carnitine, forming acylcarnitine. |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine across the inner mitochondrial membrane into the matrix in exchange for free carnitine. |

| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA and free L-carnitine within the mitochondrial matrix. |

The β-oxidation of fatty acids generates acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH₂) that fuel ATP synthesis via oxidative phosphorylation. L-carnitine also plays a crucial role in maintaining the balance of the mitochondrial acetyl-CoA/CoA pool. nih.gov When acetyl-CoA production from glycolysis or FAO exceeds the capacity of the TCA cycle, the excess acetyl groups can be transferred to carnitine, forming acetylcarnitine. nih.gov

Studies using this compound allow for the dynamic tracking of these processes. For instance, in skeletal muscle during contraction, there is an accelerated uptake of carnitine from the blood. nih.gov Isotope tracing with d3-carnitine has shown that this influx of carnitine is promptly converted to d3-acetylcarnitine, demonstrating its role in buffering the accumulation of acetyl-CoA generated from enhanced glycolysis and fatty acid utilization. nih.gov This buffering action is vital for sustaining energy production and preventing the depletion of free coenzyme A, which is necessary for numerous metabolic reactions. caymanchem.com

Mitochondrial Fatty Acid Oxidation Pathways

Investigation of Carnitine Biosynthesis and Regulation in Preclinical Models

The body obtains carnitine from dietary sources, particularly red meat, and through endogenous synthesis in the liver, kidney, and brain from the amino acids lysine (B10760008) and methionine. caymanchem.comnih.gov this compound is a valuable research tool for investigating the complex pathways of carnitine biosynthesis, metabolism, and its regulation.

A significant area of research involves the metabolism of L-carnitine by the intestinal microbiota. Gut bacteria can metabolize L-carnitine into trimethylamine (B31210) (TMA). nih.govnatap.org TMA is absorbed into the bloodstream, transported to the liver, and oxidized by flavin-containing monooxygenase (FMO) enzymes to form trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. nih.govnatap.orgnih.gov

Isotope tracer studies using d3-labeled L-carnitine have been pivotal in confirming this pathway in humans. nih.govnatap.org When subjects ingest L-Carnitine-d3, researchers can track the appearance of d3-TMA and d3-TMAO in blood and urine, unequivocally demonstrating that gut microbiota are responsible for the initial conversion. nih.gov These studies have shown that omnivores produce significantly more TMAO from a carnitine challenge than vegans or vegetarians, highlighting the role of diet in shaping the metabolic capacity of the gut microbiome. nih.govnatap.org Furthermore, another metabolite, γ-butyrobetaine, is known as both a precursor in the host's carnitine biosynthesis pathway and a metabolite in the gut microbiota's carnitine degradation pathway, which can also lead to TMA production. aacrjournals.orgnih.govnih.gov The use of deuterated standards helps to quantify these complex precursor-product relationships. nih.gov

Table 2: L-Carnitine and its Metabolites in Gut Microbiota Metabolism

| Precursor | Metabolite | Significance |

| L-Carnitine | Trimethylamine (TMA) | Produced by gut microbiota from dietary L-carnitine. nih.gov |

| Trimethylamine (TMA) | Trimethylamine N-oxide (TMAO) | Formed in the liver from TMA; linked to atherosclerosis. natap.org |

| γ-Butyrobetaine | Trimethylamine (TMA) | An intermediate in L-carnitine metabolism that can be converted to TMA by gut bacteria. nih.gov |

The endogenous synthesis of L-carnitine is a multi-step enzymatic process. One of the rate-limiting enzymes in this pathway is trimethyllysine dioxygenase (TMLD), also known as trimethyllysine hydroxylase epsilon (TMLHE), which is an α-ketoglutarate-dependent enzyme. nih.gov Recent research has uncovered regulatory mechanisms controlling this pathway. For example, a metabolite of vitamin D3 has been shown to bind to the Hydroxyacyl-CoA Dehydrogenase Trifunctional Multienzyme Complex Subunit Alpha (HADHA), an enzyme involved in fatty acid β-oxidation. kyoto-u.ac.jp This interaction disrupts the association between HADHA and TMLD, thereby impairing TMLD activity and limiting carnitine biosynthesis. kyoto-u.ac.jp

While these studies focused on the regulatory proteins, this compound can be employed as a stable internal standard in such experiments to accurately quantify changes in the total carnitine pool resulting from the modulation of these enzymatic activities. This allows for a precise assessment of how regulatory factors impact the output of the carnitine biosynthesis pathway.

Precursor-Product Relationships in Gut Microbiota Metabolism (e.g., γ-butyrobetaine, Trimethylamine N-oxide)

Understanding Acylcarnitine Dynamics in Specific Biological Contexts

Carnitine can form esters with a wide variety of acyl-CoAs, creating a family of molecules known as acylcarnitines. nih.gov The profile of acylcarnitines in biological fluids like plasma and urine can serve as a diagnostic fingerprint for various metabolic states and inborn errors of metabolism, as it reflects the composition of the intracellular acyl-CoA pool. smolecule.comcaymanchem.comresearchgate.net

This compound and its deuterated acyl-derivatives (e.g., acetyl-L-carnitine-d3, palmitoyl-L-carnitine-d3) are indispensable as internal standards for the accurate quantification of these acylcarnitine profiles by MS-based methods. glpbio.comsmolecule.comcaymanchem.com By administering this compound to a model system, researchers can trace the flux of exogenous carnitine into different acylcarnitine species. This approach provides a dynamic view of metabolic remodeling in response to stimuli such as exercise or in disease states. nih.gov For example, elevated levels of specific acylcarnitines, such as isobutyryl-L-carnitine, are associated with disorders like isobutyryl-CoA dehydrogenase deficiency. smolecule.comcaymanchem.com Tracing studies can help elucidate how the carnitine pool is sequestered and how specific metabolic pathways are affected.

Table 3: Examples of Acylcarnitines and Associated Metabolic Pathways

| Acylcarnitine Derivative | Associated Pathway / Condition |

| Acetylcarnitine | Pyruvate (B1213749), fatty acid, and amino acid catabolism. nih.gov |

| Isobutyryl-L-carnitine | Valine catabolism; elevated in Isobutyryl-CoA Dehydrogenase Deficiency. smolecule.comcaymanchem.com |

| Palmitoyl-L-carnitine | Long-chain fatty acid metabolism. glpbio.com |

| Propionyl-L-carnitine | Catabolism of isoleucine, valine, threonine, methionine, and odd-chain fatty acids. |

Role in Maintaining Coenzyme A Homeostasis in Cellular Systems

L-carnitine plays an indispensable role in cellular energy metabolism, particularly in the maintenance of coenzyme A (CoA) homeostasis within the mitochondria. caymanchem.comekb.egmdpi.com CoA is a pivotal cofactor in numerous metabolic pathways, including the citric acid cycle and the oxidation of fatty acids and pyruvate. oup.com Under conditions of high energy demand or metabolic stress, such as intense exercise, the rate of acetyl-CoA production from glycolysis and fatty acid oxidation can exceed the capacity of the citric acid cycle. nih.gov This leads to an accumulation of acetyl-CoA and a corresponding depletion of free Coenzyme A (CoASH), which can inhibit key enzymes like pyruvate dehydrogenase and disrupt mitochondrial energy production. oup.comnih.gov

L-carnitine mitigates this by acting as a buffer for excess acetyl groups. mdpi.com The enzyme carnitine acetyltransferase (CAT) facilitates the transfer of the acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine. mdpi.com This newly formed acetyl-L-carnitine can then be transported out of the mitochondrial matrix, effectively removing the excess acetyl units and replenishing the pool of free CoASH necessary for sustained metabolic function. mdpi.comoup.com

The use of this compound as a metabolic tracer provides a powerful method for studying this buffering system directly. By introducing deuterium-labeled carnitine into a biological system, scientists can precisely track its uptake into cells and its subsequent conversion to labeled acetylcarnitine. A study combining stable isotope-labeled carnitine tracing with mass spectrometry imaging was conducted to monitor carnitine dynamics in mouse skeletal muscle. nih.gov Following intravenous injection of d3-carnitine, researchers observed its distribution into muscle tissue and noted that muscle contraction significantly increased the levels of both d3-carnitine and its derivative, d3-acetylcarnitine. nih.gov This finding demonstrates that during periods of high metabolic demand, the uptake of carnitine is accelerated, and it is promptly acetylated to buffer the accumulating acetyl-CoA. nih.gov

Table 1: Impact of Muscle Contraction on Labeled Carnitine Levels This interactive table summarizes research findings on how muscle contraction affects the concentration of deuterium-labeled carnitine and its acetylated form in tissue, illustrating the compound's role in metabolic buffering.

| Compound | Condition | Relative Signal Intensity Change | Significance |

| d3-Carnitine | Muscle Contraction | Increased | Significant nih.gov |

| d3-Acetylcarnitine | Muscle Contraction | Increased | Significant nih.gov |

Insights into Metabolic Adaptation in Animal Models (e.g., Diabetic Heart Metabolism, Post-ischemic Revascularization)

This compound is a key tool for investigating how metabolic pathways adapt under pathological conditions, such as in the diabetic heart or during post-ischemic recovery.

Diabetic Heart Metabolism

The diabetic heart is characterized by significant metabolic inflexibility, primarily showing a shift away from glucose oxidation towards an over-reliance on fatty acid oxidation. nih.govresearchgate.net This imbalance leads to the reduced activity of the pyruvate dehydrogenase (PDH) complex and an accumulation of acetyl-CoA, which can impair cardiac efficiency and function. nih.gov L-carnitine supplementation has been investigated as a therapeutic strategy to counteract this metabolic dysregulation. scielo.brabccardiol.org

In animal models of type 1 diabetes, L-carnitine administration has been shown to improve the metabolic state of the heart. nih.gov Research using hyperpolarized magnetic resonance imaging in diabetic rats revealed that L-carnitine treatment significantly increased PDH flux, suggesting an enhanced utilization of glucose-derived pyruvate. nih.govresearchgate.net This effect is attributed to L-carnitine's ability to buffer the excess mitochondrial acetyl-CoA, thereby relieving the inhibition of PDH. nih.gov

Metabolic flux studies employing this compound are essential to precisely delineate these mechanisms. By using a labeled tracer, researchers can quantify the uptake of carnitine into cardiomyocytes, trace its conversion to acetyl-L-carnitine-d3, and correlate these fluxes with changes in substrate oxidation. nih.govresearchgate.net This methodology allows for a quantitative understanding of how carnitine helps restore metabolic balance in the diabetic heart. researchgate.net

Table 2: Effect of L-Carnitine on Pyruvate Dehydrogenase (PDH) Flux in Diabetic Rat Hearts This interactive table presents data from studies on diabetic animal models, showing how L-carnitine supplementation can influence the activity of the key metabolic enzyme PDH.

| Animal Group | Treatment | Change in PDH Flux | Potential Mechanism |

| Diabetic Rats | L-Carnitine | ~3-fold increase nih.govresearchgate.net | Increased buffering of excess acetyl-CoA nih.gov |

| Control Rats | L-Carnitine | ~1.7-fold decrease nih.gov | Differential metabolic response in healthy state nih.gov |

Post-ischemic Revascularization

Following a period of ischemia (lack of blood flow), the restoration of blood flow, known as reperfusion, is essential but can also cause further injury to the heart tissue. nih.gov L-carnitine has demonstrated cardioprotective effects in this context. Studies in mice have shown that L-carnitine preconditioning can significantly improve cardiac function after ischemia-reperfusion (I/R) injury and enhance the contractile function of individual cardiomyocytes under hypoxic conditions. nih.gov Furthermore, clinical trials have investigated L-carnitine supplementation in patients undergoing coronary artery bypass grafting, a form of revascularization, with some results suggesting a potential clinical benefit in improving left ventricular function. nih.gov The protective mechanisms are thought to involve improved energy substrate metabolism and the mitigation of oxidative stress. nih.gov

Elucidating the precise metabolic pathways modulated by L-carnitine during post-ischemic recovery requires sophisticated metabolic tracing techniques. The application of this compound in animal models of I/R injury allows researchers to track its influence on cardiac metabolism with high specificity. By monitoring the flux of the d3 label from L-carnitine to various acylcarnitines, scientists can determine how it helps the heart manage the metabolic stress of reperfusion, such as by clearing accumulated toxic fatty acyl-CoA metabolites and supporting the restoration of mitochondrial function.

Advanced Research Applications of L Carnitine D3 Chloride Beyond Basic Metabolism

Elucidation of Molecular Mechanisms in Preclinical Pharmacology and Toxicology Research

In preclinical research, understanding how investigational drugs or toxic compounds affect cellular machinery is paramount. L-Carnitine-d3 Chloride serves as a critical analytical standard for assessing these impacts, particularly concerning energy metabolism and associated stress responses.

Assessment of Investigational Drug Impact on Fatty Acid Metabolism in Animal Models

The integrity of fatty acid oxidation (FAO) is crucial for cellular health, and many pharmacological agents can disrupt this process, leading to toxicity. This compound is instrumental in studies designed to probe such interactions. As a stable isotope-labeled internal standard, it allows for the precise quantification of L-carnitine and its acylated forms (acylcarnitines) in biological samples from animal models. nih.govnih.govglpbio.comtargetmol.comcaymanchem.comcaymanchem.com An accumulation or depletion of specific acylcarnitines can serve as a sensitive biomarker for drug-induced mitochondrial dysfunction.

For instance, in a study investigating drug-induced mitochondrial toxicity, C57BL/6 mice treated with the drug clofazimine (B1669197) were subjected to an "L-carnitine challenge test." exlibrisgroup.com The use of labeled standards in the subsequent LC/MS analysis was essential to accurately track metabolic changes, revealing drug-dependent differences in acetylcarnitine concentrations and thereby exposing the compound's impact on mitochondrial function. exlibrisgroup.com Similarly, studies in rat models have used L-carnitine to mitigate toxicity from agents like aluminum chloride wikipedia.org and monosodium glutamate, researchgate.net research that relies on accurate measurement of carnitine metabolites to assess protective effects. In these contexts, this compound and its acylated isotopologues (e.g., Palmitoyl-L-carnitine-d3) are the gold standard for validating analytical methods. glpbio.comcreative-proteomics.com

| Experimental Model | Investigational Agent/Stress | Key Findings | Role of Deuterated Carnitine |

| Rhesus Monkeys | Ionizing Radiation | Increased serum levels of valeryl-L-carnitine. acs.org | Valeryl-L-carnitine-d3 used as an internal standard for quantification by GC- or LC-MS. acs.org |

| C57BL/6 Mice | Clofazimine (CFZ) | CFZ treatment caused differences in whole blood acetylcarnitine concentrations following an L-carnitine challenge, indicating mitochondrial toxicity. exlibrisgroup.com | Essential internal standard for quantitative LC/MS analysis of L-carnitine and acetylcarnitine. exlibrisgroup.com |

| Broiler Chickens | High-Altitude & Cold Stress | L-carnitine supplementation modulated the expression of carnitine palmitoyltransferase (CPT1, CPT2) genes, improving lipid metabolism and reducing markers of pulmonary hypertension. creative-proteomics.com | Serves as the analytical standard for quantifying endogenous carnitine to correlate with gene expression and physiological outcomes. |

| Sprague-Dawley Rats | Aluminum Chloride (AlCl3) | L-carnitine administration protected against AlCl3-induced hepato-, renal, and neuronal toxicity. wikipedia.org | Enables accurate measurement of carnitine levels to assess the efficacy of the protective intervention. |

Mechanistic Studies on Oxidative Stress and Reactive Oxygen Species in Cellular Models

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common mechanism of drug toxicity and cellular damage. L-carnitine is recognized as an antioxidant that can mitigate these effects. thermofisher.comnih.gov this compound is used in mechanistic studies to accurately measure how carnitine levels correlate with markers of oxidative stress in cellular models.

Research using human umbilical vein endothelial cells (HUVECs) has shown that propionyl-L-carnitine can reduce the production of ROS and decrease the expression of key pro-oxidant enzymes like NADPH oxidase 2 (NOX2) and NOX4. acs.org In another study, L-carnitine protected a human hepatocyte cell line (HL7702) from hydrogen peroxide (H₂O₂)-induced cytotoxicity by scavenging ROS and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). thermofisher.com In mice oocytes, L-carnitine was found to scavenge ROS induced by the chemotherapy drug cyclophosphamide. caymanchem.com The ability to precisely quantify carnitine and its metabolites using this compound in these cell systems is fundamental to linking the compound's metabolic function to its antioxidant activity.

| Cellular Model | Stressor/Inducer | Key Findings | Role of Deuterated Carnitine |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Ischemia-like conditions | Reduced production of ROS; decreased expression of NADPH oxidase 2 (NOX2) and NOX4. acs.org | Propionyl-L-carnitine-d3 used as an internal standard to quantify its endogenous counterpart and link its presence to antioxidant effects. acs.org |

| Human Hepatocyte Line (HL7702) | Hydrogen Peroxide (H₂O₂) | Protected against cytotoxicity by scavenging ROS and increasing the expression and activity of superoxide dismutase (SOD) and catalase (CAT). thermofisher.com | This compound serves as the internal standard to accurately measure cellular carnitine uptake and levels, correlating them with antioxidant responses. |

| Mouse Oocytes | Cyclophosphamide (CP) | Scavenged ROS caused by the drug and modulated the apoptotic pathway. caymanchem.com | Enables precise quantification of carnitine to establish its protective role against chemotherapy-induced oxidative stress. |

Modulation of Inflammatory Lipid Mediators in In Vitro Systems

Beyond direct ROS scavenging, carnitine and its derivatives can influence inflammatory pathways by modulating the production of lipid mediators. These signaling molecules play a pivotal role in the inflammatory response. Research utilizing in vitro systems has demonstrated that carnitine derivatives can alter the eicosanoid profile.

Specifically, in a study with carrageenan-stimulated isolated rat peritoneal cells, propionyl-L-carnitine was shown to increase the basal release of key inflammatory lipid mediators, including prostaglandin (B15479496) E₂ (PGE₂) and 6-keto Prostaglandin F₁α. acs.org In non-contaminated cells, it also increased the release of thromboxane (B8750289) B₂ (TXB₂). acs.org In such studies, deuterated standards like Propionyl-L-carnitine-d3 Chloride are crucial for the accurate quantification of the endogenous carnitine ester by GC- or LC-MS, allowing researchers to establish a clear relationship between the levels of the carnitine derivative and the modulation of these specific inflammatory mediators. acs.org

Contribution to Systems Biology and Omics Research Methodologies

Systems biology aims to understand the broader network of interactions within a biological system. "Omics" technologies, such as metabolomics, lipidomics, and proteomics, are central to this endeavor. This compound is a key enabling tool in these fields, providing the quantitative accuracy needed to integrate data across different molecular strata.

Integration with Metabolomics and Lipidomics Workflows in Non-Human Studies

Metabolomics and lipidomics involve the comprehensive analysis of small molecules (metabolites) and lipids in a biological sample. This compound and its various deuterated acyl forms are fundamental to these workflows, particularly in targeted and quantitative analyses. creative-proteomics.com They are used as internal standards to correct for variability during sample preparation and mass spectrometry analysis, ensuring high accuracy and precision.

This approach is widely applied in non-human studies to discover biomarkers or understand pathogenic processes. For example, a targeted metabolomics study of serum from rhesus monkeys exposed to ionizing radiation identified valeryl-L-carnitine as a potential biomarker of exposure; this discovery was dependent on the use of Valeryl-L-carnitine-d3 as a quantitative standard. acs.org In lipidomics, deuterated long-chain acylcarnitines like Palmitoyl-L-carnitine-d3 are used to normalize analyses of mitochondrial lipid metabolism in various cellular and animal models of disease. glpbio.comcreative-proteomics.com The use of a suite of these labeled standards allows for the simultaneous and accurate quantification of more than thirty different carnitine species, providing a detailed snapshot of fatty acid metabolism.

Role in Proteomics for Quantification of Carnitine-Related Enzymes and Derivatives

While this compound is not directly used to quantify proteins, it plays a critical complementary role in proteomic studies of carnitine metabolism. Proteomics, often using techniques like two-dimensional electrophoresis or label-free mass spectrometry, can identify and quantify carnitine-related enzymes, such as Carnitine Palmitoyltransferase 1 (CPT1), Carnitine Palmitoyltransferase 2 (CPT2), and Carnitine-Acylcarnitine Translocase (CACT). nih.govacs.org

However, protein quantity does not always equate to protein activity. This is where the integration of proteomics with metabolomics, powered by this compound, becomes a powerful systems biology approach. By using this compound and its labeled derivatives as internal standards, researchers can accurately measure the concentrations of the substrates and products of these enzymes (i.e., the acylcarnitine profile). caymanchem.comthermofisher.com

For example, a proteomics study might reveal that the expression of CPT2 is downregulated in cardiomyocytes under chronic stress. nih.gov A parallel metabolomics analysis, using deuterated internal standards, could then confirm that this decrease in enzyme quantity leads to a functional consequence, such as the accumulation of long-chain acylcarnitines. This integrative omics strategy provides a more complete understanding by linking changes in protein expression directly to their functional impact on metabolic pathways, an approach essential for unraveling the complex mechanisms of disease.

Isotope Effects and Their Implications in Biochemical Reaction Mechanism Studies

The substitution of an atom with one of its heavier, stable isotopes is a powerful technique in the study of biochemical reactions. This compound, in which three hydrogen atoms on a trimethylammonium methyl group are replaced with deuterium (B1214612), serves as an exemplary tool for such investigations. This isotopic labeling provides a dual utility: it allows the molecule to be used as a tracer to delineate metabolic pathways and enables the study of kinetic isotope effects (KIEs) to probe the mechanisms of enzymatic reactions.

A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orgontosight.ai This phenomenon arises from the differences in mass between isotopes, which in turn affects the vibrational frequency and the zero-point energy of chemical bonds. wikipedia.orgontosight.ai A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, and if this bond cleavage is part of the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound compared to its non-deuterated counterpart. wikipedia.org The magnitude of this effect, expressed as the ratio of the rate constants (kH/kD), provides profound insight into the transition state of a reaction. researchgate.netosti.gov

In the context of this compound, the primary application observed in research is its use as a stable isotope tracer, particularly in conjunction with mass spectrometry. nih.govnih.gov Because L-Carnitine-d3 is three mass units heavier than endogenous L-carnitine, it can be easily distinguished and quantified in complex biological samples. nih.gov This allows researchers to track the precise fate of an administered dose of carnitine. For instance, studies have used d3-carnitine to monitor its uptake into skeletal muscle and its subsequent conversion to d3-acetylcarnitine. nih.govnih.gov By tracking the appearance of the heavier, deuterated acetylcarnitine, researchers can elucidate the kinetics and mechanisms of carnitine transport and the activity of enzymes like carnitine acetyltransferase in real-time within a biological system. nih.govnih.govresearchgate.net

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Notes |

|---|---|---|---|

| L-Carnitine | C₇H₁₅NO₃ | 161.1052 | Endogenous, unlabeled form. |

| L-Carnitine-d3 | C₇H₁₂D₃NO₃ | 164.1240 | Isotopically labeled tracer with a +3 Da mass shift. nih.gov |

| Acetyl-L-carnitine | C₉H₁₇NO₄ | 203.1158 | Product of acetylation by carnitine acetyltransferase. |

| Acetyl-L-carnitine-d3 | C₉H₁₄D₃NO₄ | 206.1345 | Acetylated product of the d3-labeled tracer, readily distinguished by mass spectrometry. nih.gov |

Beyond its use as a tracer, this compound is a valuable substrate for investigating primary kinetic isotope effects to elucidate enzymatic mechanisms. If an enzyme-catalyzed reaction involves the cleavage of a C-H bond on one of the N-methyl groups of carnitine, a significant KIE would be expected. nih.govnih.gov For example, in the study of a hypothetical N-demethylase enzyme, comparing the reaction rates of L-Carnitine and L-Carnitine-d3 would be informative.

| Observed KIE (kH/kD) | Interpretation | Implication for the Reaction Mechanism |

|---|---|---|

| ~ 1 | No primary KIE. | C-H bond cleavage is not involved in the rate-determining step of the reaction. wikipedia.org |

| 1.5 - 3 | Small to moderate primary KIE. | C-H bond is partially broken in the transition state of the rate-determining step, or a later step has a small effect on the overall rate. |

| 3 - 8 | Large primary KIE. | C-H bond breaking is the primary rate-determining step. The transition state is likely linear with the hydrogen atom being transferred between the donor and acceptor. wikipedia.org |

| > 10 | Unusually large primary KIE. | Suggests significant quantum tunneling of the hydrogen atom through the activation barrier, a phenomenon observed in many enzymatic reactions. researchgate.net |

Q & A

Q. What is the primary application of L-Carnitine-d3 Chloride in metabolic research?

this compound serves as a stable isotope-labeled internal standard for quantifying endogenous L-Carnitine and its acylated derivatives (e.g., propionyl-, butyryl-carnitine) using LC-MS or GC-MS. By spiking known concentrations (e.g., 10 mM stock solutions) into biological matrices, researchers correct for variability in extraction efficiency and ionization suppression during mass spectrometry. This method ensures precise quantification of carnitine species in tissues, plasma, or urine .

Q. How does the deuterium labeling in this compound affect its physicochemical properties compared to the non-deuterated form?

Substituting three hydrogen atoms with deuterium in the methyl group (N(CH₃)₂(CD₃)) increases the molecular weight by 3 Da (from 197.65 to 200.67 g/mol) while maintaining similar polarity and chromatographic retention. This allows co-elution with the native analyte, minimizing retention time shifts and ensuring accurate isotopic correction during MS analysis. Purity (>99%) and isotopic enrichment (99 atom% D) must be verified via COA to prevent quantification errors .

Advanced Research Questions

Q. What experimental validation steps are required when implementing this compound in longitudinal metabolomic studies?

- Stability Testing : Assess degradation under storage conditions (-80°C vs. room temperature) and freeze-thaw cycles.

- Matrix Effects : Validate using matrix-matched calibration curves (e.g., plasma, serum) across physiological ranges (0.1–100 µM).

- Ion Suppression : Test ionization efficiency in complex matrices via post-column infusion experiments.

- Cross-Validation : Compare results with alternative quantification methods (e.g., enzymatic assays) to confirm accuracy .

Q. How can researchers reconcile discrepancies in L-Carnitine quantification when using different deuterated internal standards (e.g., d3 vs. d9 variants)?

Discrepancies often arise from isotopic interference or hydrogen-deuterium exchange. To resolve this:

- Perform cross-platform validation using both standards under identical LC-MS conditions.

- Analyze isotopic purity via high-resolution MS or NMR to detect impurities.

- Use NIST-traceable reference materials to calibrate instrument responses.

- Adjust for mass shift overlaps (e.g., d3 vs. natural isotope abundance of analytes) .

Q. What methodological considerations are critical for optimizing this compound in tracing fatty acid oxidation kinetics?

- Tracer Infusion : Use primed-continuous infusion protocols to achieve steady-state enrichment in vivo.

- Sample Preparation : Acidify extracts to stabilize acyl-carnitines and prevent hydrolysis.

- Data Normalization : Correct for endogenous levels using background samples from deuterium-free controls.

- Kinetic Modeling : Apply compartmental models to derive flux rates, incorporating correction factors for isotopic enrichment .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound stability in different biological matrices?

Conflicting stability data may arise from matrix-specific interactions (e.g., enzymatic degradation in plasma vs. urine). To resolve:

- Conduct stability studies in target matrices under intended storage conditions.

- Add protease inhibitors or antioxidants if instability is observed.

- Validate with spike-recovery experiments at multiple time points (0, 24, 72 hours) .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing batch effects in studies using this compound?

- Use linear mixed-effects models to account for batch-to-batch variability.

- Apply ANOVA with post-hoc correction (e.g., Bonferroni) for multi-batch comparisons.

- Include QC samples in each batch to monitor signal drift and normalize data .

Q. How can researchers ensure reproducibility when scaling up carnitine quantification assays using this compound?

- Document detailed SOPs for sample preparation, instrument parameters, and data analysis.

- Share raw data and processing scripts via repositories like MetaboLights.

- Adhere to NIH preclinical reporting guidelines for experimental transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.